2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide
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Overview
Description
2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and acetamide
Preparation Methods
The synthesis of 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxybenzyl chloride . These intermediates undergo various reactions including condensation, cyclization, and acylation to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Cyclization: The thiazolidinone ring can participate in cyclization reactions under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazolidinone and indole moieties are known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone and indole derivatives, such as:
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
- 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}methylamino]sulphonyl naphthalenes
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide lies in its combination of thiazolidinone, indole, and acetamide functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H27N3O5S2 |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O5S2/c1-18-8-4-6-10-21(18)31-25(34)17-33-22-11-7-5-9-20(22)26(28(33)35)27-29(36)32(30(39)40-27)15-14-19-12-13-23(37-2)24(16-19)38-3/h4-13,16H,14-15,17H2,1-3H3,(H,31,34)/b27-26- |
InChI Key |
WDWHUWLXZZUMHZ-RQZHXJHFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O |
Origin of Product |
United States |
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